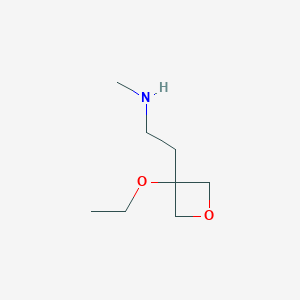
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine is a compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The presence of the oxetane ring imparts distinct characteristics to the compound, making it a valuable building block in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethoxy and N-methyl-ethanamine groups. One common method involves the reaction of 3-oxetanone with ethyl alcohol in the presence of an acid catalyst to form 3-ethoxyoxetane. This intermediate is then reacted with N-methyl-ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The ethoxy and N-methyl-ethanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and enhancing the compound’s binding affinity and selectivity. The ethoxy and N-methyl-ethanamine groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(3-phenylamino)oxetan-3-yl-2-propanesulfinamide
- 3-(Acetoxymethyl)oxetane
- Oxetanocin
Uniqueness
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine is unique due to the presence of both the ethoxy and N-methyl-ethanamine groups, which impart distinct physicochemical and biological properties
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3-ethoxyoxetan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H17NO2/c1-3-11-8(4-5-9-2)6-10-7-8/h9H,3-7H2,1-2H3 |
InChI Key |
KOKKCAVCNZLRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(COC1)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















